[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid
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Overview
Description
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a complex organic compound with a molecular formula of C20H23N3O6 and a molecular weight of 401.41 g/mol . This compound is primarily used in proteomics research and has significant potential in various scientific fields .
Preparation Methods
The synthesis of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the furan ring, which prefers substitution at the 2-position.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a ligand in receptor binding studies and helps in understanding protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for Alzheimer’s disease.
4-(3-methoxyphenyl)piperazin-1-yl derivatives: Known for their antiviral and anticancer activities.
What sets this compound apart is its unique combination of a furan ring and a piperazine moiety, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
2-(N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6/c1-28-16-6-4-15(5-7-16)23(14-19(25)26)13-18(24)21-8-10-22(11-9-21)20(27)17-3-2-12-29-17/h2-7,12H,8-11,13-14H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUAKHXUWJOBGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C(=O)C3=CC=CO3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801129273 |
Source
|
Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-89-7 |
Source
|
Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801129273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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